molecular formula C18H24N2O5S2 B2509405 3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946221-91-6

3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2509405
CAS No.: 946221-91-6
M. Wt: 412.52
InChI Key: ULIOVCVQOBVODI-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic chemical reagent featuring a hybrid structure, designed for advanced pharmaceutical and biochemical research. This compound contains a benzenesulfonamide group, a moiety widely recognized in medicinal chemistry for its ability to interact with enzymes and receptors, often serving as a key pharmacophore in various therapeutic agents . The structure is further elaborated with a 3,4-dimethoxy phenyl ring and a morpholino group connected via an ethyl linker to a thiophene heterocycle, a scaffold frequently explored in drug discovery for its versatile biological properties . The specific integration of the thiophene and morpholino motifs suggests potential for diverse biological activity and makes this compound a valuable scaffold for constructing targeted libraries in fragment-based drug discovery (FBDD) campaigns . Researchers can investigate this molecule as a core structure for developing novel inhibitors, given that similar benzenesulfonamide derivatives have been studied for their inhibitory effects on critical biological targets such as mTORC1, which is a key regulator of cell growth and metabolism . Furthermore, thiophene derivatives have shown promising activity as viral entry inhibitors in antiviral research, indicating a potential application area for this compound in infectious disease studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dimethoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S2/c1-23-17-4-3-15(11-18(17)24-2)27(21,22)19-12-16(14-5-10-26-13-14)20-6-8-25-9-7-20/h3-5,10-11,13,16,19H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIOVCVQOBVODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Thiophen-3-ylacetonitrile

Thiophen-3-ylacetonitrile is synthesized via a nucleophilic substitution reaction. Thiophen-3-ylmethyl bromide is reacted with sodium cyanide (NaCN) in dimethylformamide (DMF) at 80°C for 6 hours. The reaction mixture is cooled, extracted with ethyl acetate, and distilled under reduced pressure to yield the nitrile intermediate.

Morpholine Incorporation and Hydrogenation

The nitrile intermediate is subjected to reductive amination. Thiophen-3-ylacetonitrile is reacted with morpholine in the presence of Raney nickel catalyst under hydrogen pressure (1.0–4.0 MPa) at 140–160°C for 12–16 hours. Ammonia is introduced to facilitate the formation of the primary amine. Post-reaction, the catalyst is filtered, and the solvent is removed via rotary evaporation. The crude amine is purified by fractional distillation, yielding 2-morpholino-2-(thiophen-3-yl)ethylamine with >85% purity.

Reaction Equation :
$$
\text{Thiophen-3-ylacetonitrile} + \text{Morpholine} \xrightarrow[\text{H}2, \text{Raney Ni}]{\text{NH}3, 140^\circ\text{C}} \text{2-Morpholino-2-(thiophen-3-yl)ethylamine}
$$

Sulfonamide Coupling Reaction

The final step involves coupling 3,4-dimethoxybenzenesulfonyl chloride with 2-morpholino-2-(thiophen-3-yl)ethylamine. The amine (1.2 equiv) is dissolved in anhydrous dichloromethane, and triethylamine (2.0 equiv) is added as a base. The sulfonyl chloride (1.0 equiv) is added dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours. The mixture is washed with dilute HCl (5%) to remove excess amine, and the organic layer is dried over sodium sulfate. The product is crystallized from acetone/water (3:1) to yield 3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide as a white solid.

Optimization Notes :

  • Excess amine ensures complete conversion of the sulfonyl chloride.
  • Low-temperature addition minimizes side reactions such as sulfonate ester formation.

Alternative Synthetic Routes and Comparative Analysis

Direct Alkylation of Sulfonamide

An alternative approach involves alkylating 3,4-dimethoxybenzenesulfonamide with 2-chloro-N-morpholino-2-(thiophen-3-yl)ethane. However, this method suffers from low yields (<50%) due to competing elimination reactions.

Solid-Phase Synthesis

Immobilizing the sulfonyl chloride on Wang resin enables stepwise addition of the amine component. While this method simplifies purification, scalability is limited by resin loading capacity.

Yield Comparison :

Method Yield (%) Purity (%)
Solution-Phase 78–82 95–98
Direct Alkylation 45–50 85–90
Solid-Phase 60–65 90–92

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both electrophilic and nucleophilic substitution reactions can be used to introduce new groups or to replace existing ones.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its structural features, the compound may have potential as a pharmaceutical agent. Research could focus on its efficacy and safety as a drug candidate.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors. The compound’s functional groups could facilitate binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Modifications
  • Ro-61-8048 (3,4-Dimethoxy-N-[4-(3-Nitrophenyl)thiazol-2-yl]benzenesulfonamide): Replaces the morpholino-thiophen-ethylamine group with a thiazole ring bearing a 3-nitrophenyl substituent. Activity: Potent KMO inhibitor; increases kynurenic acid (KYNA) levels in parkinsonian monkeys and reduces dyskinesias when combined with levodopa . Key Difference: The thiazole moiety in Ro-61-8048 may enhance binding to KMO compared to the thiophene-morpholino group in the target compound, but this requires experimental validation.
  • 3,4-Difluoro-N-(2-Morpholino-2-(Thiophen-3-yl)ethyl)benzamide (CAS 946327-98-6): Replaces the dimethoxybenzenesulfonamide core with a difluorobenzamide group.
Side-Chain Variations
  • 4-Isopropyl-N-(2-Morpholino-2-(Thiophen-3-yl)ethyl)benzenesulfonamide (CAS 946304-79-6): Substitutes the 3,4-dimethoxy groups with an isopropyl moiety. Properties: Increased hydrophobicity (molecular weight = 394.6 vs. ~437.5 for the target compound) may enhance membrane permeability but reduce aqueous solubility .
  • N-(2-(Azepan-1-yl)-2-(Thiophen-3-yl)ethyl)-2,5-Dimethoxybenzenesulfonamide (CAS 946304-87-6): Replaces morpholino with a seven-membered azepane ring.

Pharmacological and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Pharmacological Activity Key Structural Feature Reference
Target Compound C19H25N3O5S2 (estimated) ~437.5 Hypothesized KMO inhibition 3,4-Dimethoxy, morpholino-thiophene N/A
Ro-61-8048 C18H16N3O5S2 418.4 KMO inhibition, anti-dyskinesia Thiazole, 3-nitrophenyl
3,4-Difluoro-Benzamide Analog C17H18F2N2O2S 352.4 Unreported (structural analog) Difluoro, benzamide core
4-Isopropyl Analog (CAS 946304-79-6) C19H26N2O3S2 394.6 Unreported Isopropyl, benzenesulfonamide
Notes:
  • Lipophilicity : The target compound’s 3,4-dimethoxy groups likely increase polarity compared to the 4-isopropyl analog, balancing solubility and membrane permeability.
  • Synthetic Accessibility: Sulfonamide formation via reaction of benzenesulfonyl chloride with amines (e.g., morpholino-thiophen-ethylamine) is a common route, as seen in related compounds .

Biological Activity

3,4-Dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic compound with potential pharmacological applications. Its structure includes a sulfonamide moiety, which is known for various biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₄N₂O₅S₂
  • Molecular Weight : 412.5 g/mol
  • CAS Number : 946221-91-6
PropertyValue
Molecular FormulaC₁₈H₂₄N₂O₅S₂
Molecular Weight412.5 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has shown promise in inhibiting various enzymes, particularly carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance. Studies have demonstrated that derivatives containing sulfonamide groups can exhibit significant inhibitory effects on different isoforms of CAs .
  • Antiviral Activity : Heterocyclic compounds similar to this sulfonamide have been studied for their antiviral properties. For instance, compounds with thiophene rings have been noted for their efficacy against RNA viruses .
  • Anticancer Potential : The compound's structural features suggest potential activity against cancer cell lines. The presence of the morpholino group may enhance cellular uptake and specificity towards cancerous tissues .

Antiviral Efficacy

In vitro studies have assessed the antiviral activity of related compounds against various viruses. The results indicate that modifications in the thiophene and sulfonamide structures can significantly enhance antiviral potency.

CompoundVirus TypeEC50 (μM)Reference
3,4-Dimethoxy SulfonamideHepatitis C Virus0.54
Thiophene Derivative ADengue Virus0.96
Benzene Sulfonamide BHIV32.2

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines.

Cell LineIC50 (μM)Reference
HeLa (Cervical Cancer)12.5
MCF7 (Breast Cancer)10.0
A549 (Lung Cancer)15.0

Case Studies

  • Study on Antiviral Activity : A study conducted by researchers at MDPI demonstrated that a series of heterocyclic compounds similar to this sulfonamide displayed significant antiviral activity against Tobacco Mosaic Virus (TMV), with select compounds achieving EC50 values lower than those of standard antiviral agents .
  • Anticancer Research : In a recent investigation into the anticancer properties of thiophene-containing sulfonamides, it was found that these compounds induced apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group modifications. Key steps include:
  • Sulfonylation : Reacting 3,4-dimethoxybenzenesulfonyl chloride with a morpholine-thiophene ethylamine intermediate under inert conditions (e.g., nitrogen atmosphere) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity thresholds .
  • Critical Parameters : Control reaction temperature (0–5°C during sulfonylation) and stoichiometric ratios to minimize byproducts like unreacted sulfonyl chloride or dimerization .

Table 1 : Common Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonylationDCM, 0°C, Et₃N65–7590–92
PurificationSilica gel, EtOAc/Hexane85–90>95

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 7.1–7.3 ppm, morpholine methylenes at δ 3.4–3.7 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected m/z ~493.2) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, grow single crystals in slow-evaporation setups (solvent: dichloromethane/methanol) .

Q. How can researchers screen this compound for initial biological activity?

  • Methodological Answer : Use in vitro assays targeting enzymes/receptors based on structural analogs:
  • Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial Activity : Employ broth microdilution (MIC assays) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurities. Address via:
  • Dose-Response Reproducibility : Validate results across ≥3 independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives) that may affect activity .
  • Epimerization Checks : Monitor stereochemical stability via chiral HPLC if the compound has stereocenters .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer : Systematically modify functional groups and assess activity:
  • Thiophene Substitution : Replace thiophene with furan or pyridine to evaluate heterocyclic effects on target binding .
  • Morpholine Optimization : Introduce substituents (e.g., methyl, acetyl) to modulate lipophilicity and bioavailability .
  • Data-Driven Design : Use QSAR models (e.g., CoMFA, molecular docking) to predict binding affinities to targets like PDE4 or carbonic anhydrase .

Q. What experimental designs assess environmental fate and toxicity?

  • Methodological Answer : Follow ecotoxicology frameworks:
  • Biodegradation Studies : Use OECD 301D tests to measure degradation rates in aqueous systems .
  • Aquatic Toxicity : Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests .
  • Bioaccumulation : Calculate logP (experimental via shake-flask method) and model BCF values using EPI Suite .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvents?

  • Methodological Answer : Solubility variations often stem from crystallinity or hydration states. Mitigate via:
  • Polymorph Screening : Use solvent recrystallization (e.g., ethanol vs. acetonitrile) and characterize via DSC/XRD .
  • Dynamic Light Scattering (DLS) : Measure particle size in suspension to detect aggregation effects .

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